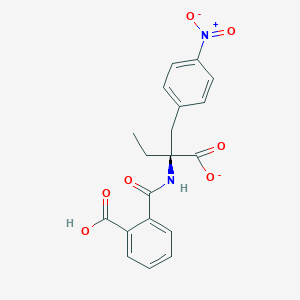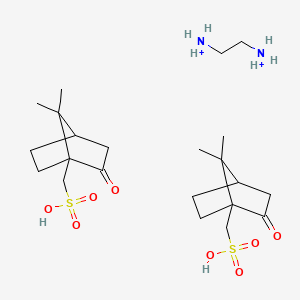
5-Ethyl-1-((4-chlorobenzyloxy)methyl)-6-(phenylthio)-2-thiouracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-1-((4-chlorobenzyloxy)methyl)-6-(phenylthio)-2-thiouracil is a synthetic organic compound with a complex structure It contains multiple functional groups, including an ethyl group, a chlorobenzyloxy group, a phenylthio group, and a thiouracil core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-((4-chlorobenzyloxy)methyl)-6-(phenylthio)-2-thiouracil typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the thiouracil core: This step involves the reaction of ethyl isothiocyanate with a suitable amine to form the thiouracil ring.
Introduction of the phenylthio group: This is achieved by reacting the thiouracil intermediate with a phenylthiol in the presence of a base.
Attachment of the chlorobenzyloxy group: This step involves the reaction of the intermediate with 4-chlorobenzyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-1-((4-chlorobenzyloxy)methyl)-6-(phenylthio)-2-thiouracil can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorobenzyloxy group can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atom in the chlorobenzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-1-((4-chlorobenzyloxy)methyl)-6-(phenylthio)-2-thiouracil has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Ethyl-1-((4-chlorobenzyloxy)methyl)-6-(phenylthio)-2-thiouracil involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and inhibiting their function.
Modulating signaling pathways: Interacting with cellular receptors and modulating signaling pathways involved in cell growth and differentiation.
Inducing apoptosis: Triggering programmed cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethyl-2-thiouracil: Lacks the chlorobenzyloxy and phenylthio groups, resulting in different chemical properties and biological activity.
6-Phenylthio-2-thiouracil: Lacks the ethyl and chlorobenzyloxy groups, leading to different reactivity and applications.
1-((4-Chlorobenzyloxy)methyl)-2-thiouracil: Lacks the ethyl and phenylthio groups, affecting its overall properties and uses.
Uniqueness
5-Ethyl-1-((4-chlorobenzyloxy)methyl)-6-(phenylthio)-2-thiouracil is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
136160-43-5 |
|---|---|
Molekularformel |
C20H19ClN2O2S2 |
Molekulargewicht |
419.0 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methoxymethyl]-5-ethyl-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C20H19ClN2O2S2/c1-2-17-18(24)22-20(26)23(19(17)27-16-6-4-3-5-7-16)13-25-12-14-8-10-15(21)11-9-14/h3-11H,2,12-13H2,1H3,(H,22,24,26) |
InChI-Schlüssel |
UNARUCJNYVBDRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N(C(=S)NC1=O)COCC2=CC=C(C=C2)Cl)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride](/img/structure/B12680196.png)
![1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane](/img/structure/B12680202.png)


![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12680230.png)

![N-[4-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]phenyl]acetamide](/img/structure/B12680235.png)




